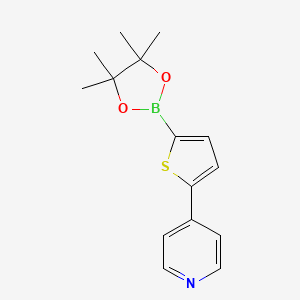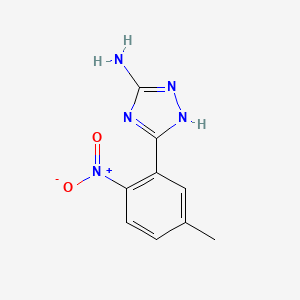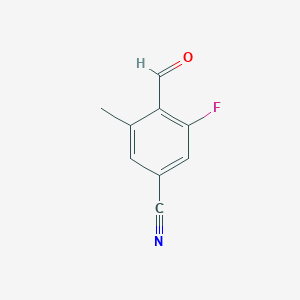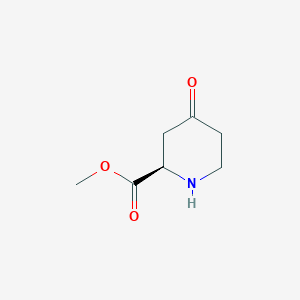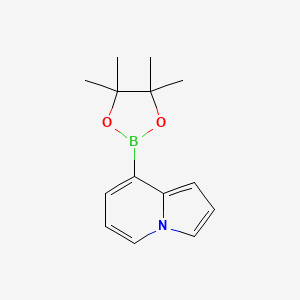
2,6-Dichloro-3-methylisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-3-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H5Cl2NO It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methylisonicotinaldehyde typically involves the chlorination of 3-methylisonicotinaldehyde. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The reaction is usually performed in the presence of a catalyst, such as phosphorus pentachloride, and under specific temperature conditions to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is followed by purification steps, including distillation and recrystallization, to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2,6-Dichloro-3-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2,6-Dichloro-3-methylisonicotinic acid.
Reduction: 2,6-Dichloro-3-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dichloro-3-methylisonicotinaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-3-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,6-Dichlorobenzaldehyde
- 3-Methylisonicotinaldehyde
- 2,6-Dichloroisonicotinaldehyde
Uniqueness
2,6-Dichloro-3-methylisonicotinaldehyde is unique due to the presence of both chlorine atoms and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC名 |
2,6-dichloro-3-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(3-11)2-6(8)10-7(4)9/h2-3H,1H3 |
InChIキー |
LNAJDGPUVUBSON-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1C=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)
![7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)

